4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
4-oxo-1,5-dihydropyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-5-3-10-6-1-2-9-8(12)7(5)6/h1-4,10H,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCAZRKYBXEKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Starting from Pyridine Derivatives
One of the established approaches to synthesize pyrrolo[3,2-c]pyridine derivatives, including 4-hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, involves the use of substituted hydroxypyridines as precursors. This method is an extension of classical azaindole synthesis and is characterized by condensation reactions that form the bicyclic system.
Key Methodology:
Condensation of a suitable fragment with 2- or 4-substituted hydroxypyridine leads to the formation of the pyrrolo[3,2-c]pyridine ring system. This strategy was notably applied in the synthesis of 5-azaindole and 7-azaindole analogs, which share structural similarities with the target compound.Photochemical Ring Contraction:
The Süs and Möller method involves photochemical ring contraction of naphthyridines. Starting from aminopyridines, condensation with ethoxymethylmalonic ester produces hydroxy-naphthyridine carboxylic esters. Subsequent nitration, reduction, diazotization, and photochemical reactions yield the azaindole derivatives. This method, although complex, provides good yields and allows for precise substitution patterns, including the introduction of the hydroxy and carbaldehyde functionalities.
Synthetic Routes Starting from Pyrrole Derivatives
An alternative and important approach uses pyrrole precursors for the synthesis of pyrrolo[3,2-c]pyridine derivatives.
Schneller’s Method:
This method involves the reaction of N-substituted aminoacetaldehydes with diethyl acetonedicarboxylate under basic conditions to form substituted pyrroles. Subsequent treatment with liquid ammonia converts ester functionalities to amides, which upon dehydration with phosphorus oxychloride form nitriles. Cyclization under ammonia pressure then affords pyrrolo[3,2-c]pyridine derivatives, including hydroxy-substituted compounds.Limitations:
Attempts to cyclize unsubstituted pyrrole derivatives failed, indicating that substitution at specific positions is crucial for successful ring closure and formation of the desired bicyclic system.
Modern Synthetic Strategies for Functionalized Derivatives
Recent medicinal chemistry research has focused on synthesizing functionalized 1H-pyrrolo[3,2-c]pyridine derivatives, including those bearing carbaldehyde groups at position 3.
Stepwise Functionalization from Bromopyridine Precursors:
A representative synthetic route involves starting from 2-bromo-5-methylpyridine, which is oxidized to the corresponding pyridine-N-oxide. Subsequent nitration introduces a nitro group at position 4. Treatment with N,N-dimethylformamide dimethyl acetal facilitates the formation of an intermediate that can be transformed into the aldehyde functionality at position 3, thus yielding this compound derivatives.Advantages:
This approach allows for the introduction of various substituents on the pyridine ring before ring closure, enabling the synthesis of a range of derivatives for biological evaluation.
Comparative Summary of Preparation Methods
Detailed Research Findings on Preparation
Yields and Reaction Conditions:
The pyrrole-based synthesis reported by Schneller achieved yields of 28% for the initial pyrrole intermediate and 42% for the cyclized amino-pyrrolopyridine enol tautomer. Photochemical methods yield good quantities but require careful control of light exposure and intermediate handling. The bromopyridine route allows for functional group manipulation but involves strong acids and oxidizers, necessitating careful reaction control.Challenges:
Debenzylation attempts in pyrrole routes often lead to decomposition or recovery of starting materials, indicating sensitivity of the bicyclic system to harsh conditions. Photochemical methods, while effective, are multi-step and may be less practical for large-scale synthesis.Biological Relevance: The functionalized this compound derivatives synthesized via these methods have been shown to possess significant anticancer activity by acting as colchicine-binding site inhibitors, underscoring the importance of efficient synthetic access to these compounds.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, indole-3-carbaldehyde, a related compound, can be easily oxidized to indole-3-carboxylic acid . It also participates in condensation reactions, such as the Henry reaction with nitromethane to form 3-nitrovinyl indole .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1.1 Antitumor Activity
Research indicates that derivatives of pyrrolo[3,2-c]pyridine compounds, including 4-hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structures can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. In vitro studies demonstrated that these compounds reduced cell proliferation and induced apoptosis in breast cancer cell lines .
Case Study: FGFR Inhibition
- Compound Tested : this compound derivatives.
- Activity : Potent FGFR inhibition with IC50 values indicating effective cancer cell line targeting.
- Outcome : Reduction in migration and invasion capabilities of cancer cells.
1.2 Antidiabetic Properties
Pyrrolo[3,4-c]pyridine derivatives have been explored for their antidiabetic effects. Compounds within this structural class have shown the ability to enhance insulin sensitivity and promote glucose uptake in muscle and adipose tissues, thereby potentially serving as therapeutic agents for diabetes management .
Case Study: Insulin Sensitivity Enhancement
- Compound Tested : Various pyrrolo derivatives.
- Activity : Increased glucose uptake in muscle cells.
- Outcome : Significant reduction in blood glucose levels without affecting insulin concentration.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- FGFRs : By inhibiting these receptors, the compound disrupts signaling pathways that promote tumor growth.
- Enzyme Inhibition : Some derivatives act as potassium-competitive acid blockers (P-CABs), providing an alternative mechanism for managing acid-related diseases such as gastroesophageal reflux disease (GERD) .
Mechanism of Action
The mechanism of action of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde involves its interaction with various molecular targets and pathways. Indole derivatives are known to modulate biological activities by binding to specific receptors and enzymes. For example, indole-3-carbaldehyde acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 . This highlights the compound’s potential role in immune modulation and inflammation.
Comparison with Similar Compounds
Key Observations :
- The hydroxyl group in the target compound enhances hydrogen-bonding interactions and pH sensitivity, unlike chloro-substituted analogs, which exhibit electron-withdrawing effects that reduce fluorescence quantum yields .
- The carbaldehyde group at position 3 enables conjugation with amines or hydrazines, a feature exploited in C-dot synthesis. Chloro analogs lack this reactivity, limiting their utility in nanomaterial functionalization .
Comparison with Related Heterocyclic Systems
Furo[3,2-c]quinolin-4-ones
Compounds like 5H-furo[3,2-c]quinolin-4-ones () share a fused heterocyclic core but differ in ring composition (furan vs. pyrrole) and substitution patterns. These compounds are synthesized via cyclization of 4-hydroxyquinolin-2-ones with β-enamino esters, emphasizing their role in medicinal chemistry (e.g., antimicrobial agents) rather than fluorescence applications .
Pyrano[3,2-c]quinoline Diones
5,6-Dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones () feature a pyran ring fused to quinoline, contrasting with the pyrrolopyridine system. These compounds are intermediates in synthesizing furoquinolinones and lack the conjugated aldehyde moiety critical for fluorescence activity .
Functional and Application-Based Differences
- Fluorescence Properties : The target compound’s green emission (λem ≈ 510 nm) under alkaline conditions is unique among pyrrolopyridine derivatives. Chloro-substituted analogs exhibit weaker or quenched fluorescence due to heavy-atom effects .
- Synthetic Utility : The carbaldehyde group enables Schiff base formation, a key step in C-dot synthesis. In contrast, 4-chloro analogs are typically used as halogenated intermediates in cross-coupling reactions .
- pH Sensitivity: The hydroxyl group’s ionization at extreme pH drives reversible aggregation in C-dots, a behavior absent in non-hydroxylated analogs .
Biological Activity
Overview
4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound with notable biological activity, particularly within the realm of medicinal chemistry. This compound is part of the indole family and has been investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound contribute to its reactivity and interactions with various biological targets.
The synthesis of this compound typically involves reactions between pyridine and pyrrole derivatives. Recent advancements in synthetic methodologies have focused on optimizing these routes to enhance yield and purity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its functionalization and application in drug development .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It has been shown to act as an agonist for the aryl hydrocarbon receptor (AhR), which plays a critical role in regulating immune responses and cellular signaling pathways. This interaction can stimulate the production of cytokines such as interleukin-22, which is vital for maintaining intestinal homeostasis .
Therapeutic Applications
The compound has been studied for various therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, it has been shown to have moderate activity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .
- Antimicrobial Properties : The compound has demonstrated efficacy against a range of microbial pathogens, suggesting its potential use as an antimicrobial agent .
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties reveal that this compound can inhibit pathways involved in inflammatory responses, making it a candidate for treating inflammatory diseases .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against ovarian cancer cells with an IC50 value in the low micromolar range .
- Anti-HIV Activity : In vitro studies demonstrated that derivatives of this compound could inhibit HIV replication effectively. The most active compounds showed EC50 values below 10 µM, indicating strong antiviral potential .
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced markers of inflammation and improved clinical outcomes in conditions such as rheumatoid arthritis .
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, a comparison table is presented below:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Anticancer, antimicrobial | Hydroxyl group enhances reactivity |
| Indole-3-carbaldehyde | Anticancer | Well-studied but less reactive |
| 5-Hydroxy-4-azaindole-3-carbaldehyde | Antimicrobial | Different structural properties |
| 1H-Indole-3-carbaldehyde | Antiviral | Known for multicomponent reactions |
Q & A
Q. What are the recommended synthetic routes for 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, and how can reaction conditions be optimized for yield?
Answer: A robust synthetic approach involves microwave-assisted cyclization using palladium catalysts (e.g., PdCl₂(PPh₃)₂) and DMF as a solvent. Key steps include:
- Reacting aldehyde precursors with alkynes (e.g., phenylacetylene) under controlled microwave irradiation (e.g., 100°C, 30 minutes) to promote cyclization .
- Post-reaction purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product.
Optimization strategies: - Catalyst loading: Adjust PdCl₂(PPh₃)₂ concentration (1–5 mol%) to balance cost and reactivity.
- Solvent selection: Polar aprotic solvents like DMF enhance microwave absorption and reaction efficiency.
- Temperature control: Microwave heating ensures rapid and uniform thermal distribution, reducing side reactions .
Q. How is the compound characterized to confirm structural integrity and purity?
Answer: Characterization relies on:
- NMR spectroscopy: ¹H and ¹³C NMR verify substituent positions and aromaticity. For example, the aldehyde proton typically resonates at δ 9.5–10.5 ppm, while pyrrolo-pyridine protons appear as multiplet signals in δ 6.5–8.5 ppm .
- Mass spectrometry (MS): High-resolution MS matches experimental and theoretical molecular weights (e.g., [M+H]⁺). Discrepancies >2 ppm suggest impurities or incorrect assignments .
- Melting point analysis: Sharp melting ranges (e.g., 145–146°C for analogous compounds) indicate high crystallinity and purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for target applications?
Answer:
- Substituent effects: Introduce electron-withdrawing/donating groups at the 4-hydroxy or pyridine positions to modulate electronic properties. For example:
- Fluorine or nitro groups enhance electrophilicity, potentially improving kinase inhibition .
- Methyl or tert-butyl groups at the 1H-pyrrole nitrogen increase steric bulk, affecting binding affinity .
- Bioisosteric replacements: Replace the aldehyde group with carboxylic acids or amides to evaluate solubility and metabolic stability .
- Validation: Test modified derivatives in enzymatic assays (e.g., kinase inhibition) and compare IC₅₀ values to establish SAR trends .
Q. What analytical methods resolve discrepancies in reported spectral data or physical properties (e.g., melting points) for this compound?
Answer:
- Cross-validation: Compare NMR, MS, and elemental analysis data across multiple batches. For example, inconsistent melting points may arise from polymorphic forms or residual solvents.
- X-ray crystallography: Resolve ambiguous structural features (e.g., tautomerism) by determining the crystal structure. Analogous compounds (e.g., pyrazolo-pyridines) have been successfully analyzed this way .
- Thermogravimetric analysis (TGA): Detect solvent retention or decomposition events that affect melting behavior .
Q. How can computational modeling predict the reactivity or stability of this compound under varying pH or solvent conditions?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the aldehyde group is highly electrophilic, making it prone to nucleophilic attack in basic media .
- Molecular dynamics (MD) simulations: Model solvation effects in polar (e.g., water) vs. nonpolar (e.g., toluene) solvents to assess aggregation or degradation pathways.
- pKa prediction tools: Estimate protonation states of the hydroxy and pyridine groups to guide stability studies in physiological buffers .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining purity?
Answer:
- Catalyst recycling: Use immobilized Pd catalysts or ligand-free conditions to reduce metal contamination .
- Flow chemistry: Continuous flow systems improve heat/mass transfer for microwave-assisted reactions, minimizing side products .
- Green solvents: Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to simplify waste management.
- In-line monitoring: Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress and optimize quenching times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
